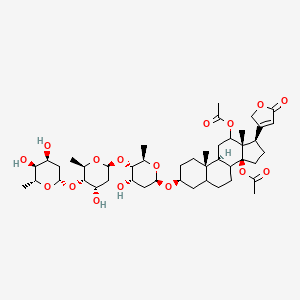

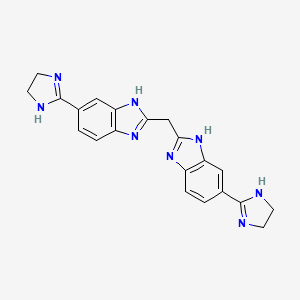

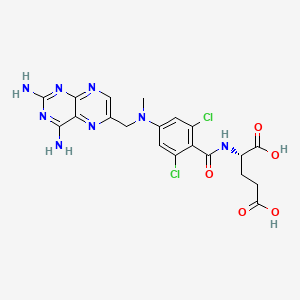

OZ439 mesylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OZ439 mesylate involves the preparation of the mesylate salt from the free base form. One method includes dissolving this compound in water and adjusting the pH using sodium hydroxide or hydrochloric acid . Another approach involves spray drying OZ439 nanoparticles to form stable, water-dispersible powders .

Industrial Production Methods

For industrial production, a combination of hydrophobic ion pairing and Flash NanoPrecipitation is used to formulate OZ439 nanoparticles. These nanoparticles are then spray dried to produce dry powders, which are stable under high temperature and humidity conditions .

Chemical Reactions Analysis

Types of Reactions

OZ439 mesylate undergoes various chemical reactions, including:

Reduction: The peroxide bond in OZ439 is reduced to form reactive intermediates that alkylate heme and other proteins.

Common Reagents and Conditions

Oxidation: Iron(II) in heme is a common reagent for the reductive activation of the peroxide bond.

Reduction: The reduction process involves the interaction with iron(II) in the parasite’s heme.

Major Products Formed

The major products formed from these reactions are carbon-centered free radicals, which alkylate heme and other proteins, leading to the death of the malaria parasite .

Scientific Research Applications

OZ439 mesylate has several scientific research applications:

Mechanism of Action

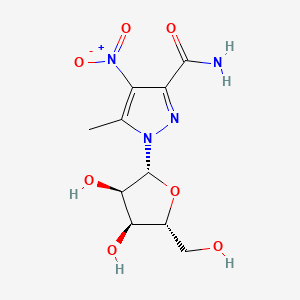

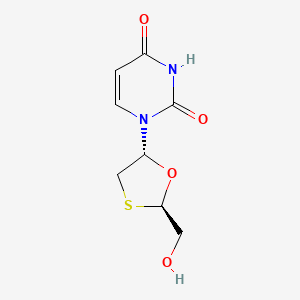

The mechanism of action of OZ439 mesylate involves the reductive activation of its endo-peroxide pharmacophore by iron(II) in heme. This activation generates carbon-centered free radicals, which alkylate heme and other proteins, ultimately leading to the death of the malaria parasite . The compound exhibits rapid action against all asexual erythrocytic stages of Plasmodium falciparum .

Comparison with Similar Compounds

Similar Compounds

Artemisinin: A natural antimalarial compound with a similar endo-peroxide pharmacophore.

Arterolane (OZ277): A first-generation synthetic ozonide with rapid clearance requiring a 3-day dosing regimen.

OZ609: Another synthetic ozonide tested for antimalarial activity.

Uniqueness

OZ439 mesylate stands out due to its improved pharmacokinetic profile, allowing for a single-dose treatment. It maintains the rapid onset of action and potent activity of artemisinin derivatives while exhibiting prolonged plasma exposure and low projected cost of goods .

Properties

CAS No. |

1029939-87-4 |

|---|---|

Molecular Formula |

C29H43NO8S |

Molecular Weight |

565.7 g/mol |

InChI |

InChI=1S/C28H39NO5.CH4O3S/c1-3-26(31-14-11-29-9-12-30-13-10-29)4-2-22(1)23-5-7-27(8-6-23)32-28(34-33-27)24-16-20-15-21(18-24)19-25(28)17-20;1-5(2,3)4/h1-4,20-21,23-25H,5-19H2;1H3,(H,2,3,4) |

InChI Key |

WQAWGRIICHFPFL-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)O.C1CC2(CCC1C3=CC=C(C=C3)OCCN4CCOCC4)OC5(C6CC7CC(C6)CC5C7)OO2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-but-2-enedioic acid;2-(8-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylethanamine](/img/structure/B12781217.png)